molecular formula C8H5Br2NS B008508 6-Bromo-2-(bromomethyl)-1,3-benzothiazole CAS No. 110704-14-8

6-Bromo-2-(bromomethyl)-1,3-benzothiazole

Cat. No. B008508
M. Wt: 307.01 g/mol
InChI Key: NRXCFKJXHWLRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(bromomethyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse range of biological and pharmacological activities.

Mechanism Of Action

The mechanism of action of 6-Bromo-2-(bromomethyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion of interest. This complex formation leads to a change in the fluorescence properties of the compound, which can be detected and quantified.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Bromo-2-(bromomethyl)-1,3-benzothiazole are not well studied, but it is believed that this compound has low toxicity and is relatively safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Bromo-2-(bromomethyl)-1,3-benzothiazole in laboratory experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for the use of 6-Bromo-2-(bromomethyl)-1,3-benzothiazole in scientific research. One promising area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, this compound may have potential applications in the field of medicinal chemistry, as it exhibits certain pharmacological activities that may be useful in the development of new drugs. Further research is needed to fully understand the potential applications of this compound and to explore new avenues for its use in scientific research.

Synthesis Methods

The synthesis of 6-Bromo-2-(bromomethyl)-1,3-benzothiazole can be achieved through various methods, including the reaction of 2-aminobenzenethiol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

6-Bromo-2-(bromomethyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for the detection and quantification of these ions in biological and environmental samples.

properties

CAS RN

110704-14-8

Product Name

6-Bromo-2-(bromomethyl)-1,3-benzothiazole

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

6-bromo-2-(bromomethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2

InChI Key

NRXCFKJXHWLRAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=N2)CBr

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CBr

synonyms

6-BROMO-2-(BROMOMETHYL)BENZOTHIAZOLE

Origin of Product

United States

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